Trimethylene borate
Description
Properties
IUPAC Name |
2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHHPNJQSIEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)OCCCOB2OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943167 | |
| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20905-35-5 | |
| Record name | 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20905-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparative Methodologies for Trimethyl Borate
Esterification Reactions
From Boric Acid and Methanol (B129727)
H₃BO₃ + 3CH₃OH ⇌ B(OCH₃)₃ + 3H₂O smolecule.com
This reaction is an equilibrium, and the presence of the water byproduct can shift the equilibrium back towards the reactants, limiting the yield. researchgate.networdpress.com To achieve a high conversion rate, an excess of methanol is often used. google.comwordpress.com For instance, to obtain a boric acid conversion rate greater than 60%, the molar ratio of methanol to boric acid may need to exceed 15. google.com However, this approach leads to low methanol conversion rates, often around 10%. google.com
The product, trimethyl borate (B1201080), forms an azeotrope with the excess methanol. At atmospheric pressure, this azeotrope boils at approximately 54°C and consists of about 75% trimethyl borate and 25% methanol by weight. borates.todaygoogle.comsciencemadness.org The reaction is typically conducted by heating the mixture to facilitate the distillation of this azeotrope, which helps to drive the reaction forward. google.com Studies have shown that reacting boric acid and methanol at temperatures between 60°C and 120°C for 0.5 to 2 hours can achieve boric acid conversion rates of 80-85%. google.com
| Parameter | Value | Source(s) |
| Reactants | Boric Acid, Methanol | google.com |
| Product | Trimethyl borate | google.com |
| Key Challenge | Reversible reaction, water byproduct | google.comresearchgate.net |
| Azeotrope Composition | ~75% Trimethyl borate, 25% Methanol | borates.todaysciencemadness.org |
| Azeotrope Boiling Point | ~54 °C | google.comsciencemadness.org |
| Typical Reaction Temp. | 60-120 °C | google.com |
| Typical Molar Ratio (MeOH:H₃BO₃) for >60% conversion | >15:1 | google.com |
From Boric Oxide and Methanol
Boric oxide (B₂O₃), the anhydride (B1165640) of boric acid, serves as an alternative boron source for producing trimethyl borate. borates.todaysciencemadness.org The reaction with methanol proceeds as follows:
B₂O₃ + 3CH₃OH → B(OCH₃)₃ + H₃BO₃ (partial reaction)
To drive the reaction to completion and convert the resulting boric acid, an excess of methanol is required. Using a 4:1 molar ratio of methanol to boric oxide results in a near-quantitative yield of the trimethyl borate-methanol azeotrope. sciencemadness.org If the ratio is less than 4:1, the reaction may be incomplete, leaving a gummy residue containing intermediates like methyl metaborate (B1245444). sciencemadness.org The process involves adding boric oxide to methanol at a rate that maintains a gentle reflux, followed by heating for about an hour before distilling the azeotrope. sciencemadness.org
From Borax (B76245) and Methanol
Borax (Na₂B₄O₇·10H₂O) can also be used as a starting material, though it requires the presence of a strong acid, such as sulfuric acid (H₂SO₄), to first liberate boric acid. sciencemadness.orgyoutube.com The sulfuric acid reacts with borax to form boric acid and sodium sulfate. The boric acid then undergoes esterification with methanol as described previously. sciencemadness.org In a typical procedure, borax, methanol, and sulfuric acid are combined and heated. sciencemadness.orgyoutube.com The trimethyl borate-methanol azeotrope is then collected via distillation. sciencemadness.org A study using a 16:1 molar ratio of methanol to borax (with 1 mole of H₂SO₄) over 9 hours resulted in a 92.9% yield. sciencemadness.org
Influence of Dehydrating Agents
The removal of water is critical for maximizing the yield of trimethyl borate due to the reversible nature of the esterification. researchgate.net Dehydrating agents are employed to sequester the water byproduct, shifting the equilibrium toward the product side.
Sulfuric Acid: Concentrated sulfuric acid is commonly added in small amounts. It acts as both a catalyst for the esterification and a dehydrating agent. borates.todaywordpress.comsciencemadness.org
Inorganic Salts: Anhydrous salts like calcium chloride (CaCl₂) and lithium chloride (LiCl) are effective dehydrating agents in this synthesis. researchgate.netdergipark.org.tr They are added to the reaction mixture to absorb the water as it is formed. dergipark.org.tr Furthermore, lithium chloride can be used to break the trimethyl borate-methanol azeotrope. When added to the distilled azeotrope, LiCl causes the mixture to separate into two layers, with the upper layer being nearly pure trimethyl borate. sciencemadness.orgdergipark.org.trdergipark.org.tr
Kinetic Parameters and Reaction Rate Determination
Kinetic studies of the esterification of boric acid with methanol have been conducted to understand the reaction dynamics. In one study where the reaction was carried out at 65°C, it was determined to follow pseudo-first-order kinetics. researchgate.netdergipark.org.tr The rate constant was found to be 0.0613 min⁻¹, leading to the rate equation:
r = 0.0613 * CB(OCH₃)₃ researchgate.netdergipark.org.tr
This indicates that under the specified conditions, the reaction rate is directly proportional to the concentration of the trimethyl borate being formed. Another study investigating the synthesis from boron trifluoride in methanol found the reaction to be second-order pseudo-homogeneous with an activation energy of 685.5 kJ/mol. asianpubs.org
| Kinetic Parameter | Value | Reaction System | Source(s) |
| Reaction Order | Pseudo-first-order | Boric Acid + Methanol | researchgate.netdergipark.org.tr |
| Rate Constant (k) | 0.0613 min⁻¹ | Boric Acid + Methanol at 65°C | researchgate.netdergipark.org.tr |
| Activation Energy (Ea) | 685.5 kJ/mol | Boron Trifluoride + Methanol | asianpubs.org |
Alternative Synthetic Routes
While esterification is the dominant method, other routes to synthesize trimethyl borate exist.
From Boron Trihalides: Pure trimethyl borate can be obtained by reacting a boron trihalide, such as boron tribromide (BBr₃), with methanol. borates.todaysciencemadness.org This method avoids the formation of the methanol azeotrope. The trihalide must be added slowly to prevent hydrolysis. borates.todaysciencemadness.org
From Sodium Metaborate: Trimethyl borate can be regenerated from sodium metaborate (NaBO₂), a byproduct of the hydrolysis of sodium borohydride. researchgate.netborates.today The process involves reacting the metaborate with an acid like sulfuric acid to form boric acid, which is then separated by crystallization. borates.todayresearchgate.net The resulting boric acid is subsequently esterified with methanol using reactive distillation to produce trimethyl borate. borates.todayresearchgate.net
From Barium Perborate (B1237305): A process has been developed to convert barium perborate into trimethyl borate. scientific-journal.com This involves using nitric acid as a leaching agent to facilitate the heterogeneous esterification reaction with methanol. scientific-journal.com
Integration with Carbon Dioxide Capture Technologies
Recent research has explored the synthesis of trimethylene borate in conjunction with carbon dioxide (CO₂) capture and utilization. A novel method involves the reaction of ulexite (B576465), a boron mineral, with methanol in a high-pressure reactor in the presence of CO₂. btu.edu.tr This process not only synthesizes a this compound solution but also captures CO₂, sequestering it in the form of calcium carbonate (CaCO₃). btu.edu.tr Under optimal conditions of 120°C, 30 bar pressure, and other specific parameters, a significant portion of the boron oxide (B₂O₃) in the ulexite can be converted into the solution. btu.edu.tr This integrated approach presents a promising pathway for contributing to the reduction of greenhouse gas emissions. btu.edu.tr
Purification and Separation Techniques
This compound and methanol form an azeotrope, a mixture with a constant boiling point, which makes their separation by simple distillation challenging. google.comresearchgate.net The azeotrope typically contains about 70-75% this compound and 25-30% methanol. google.comyoutube.com Therefore, specialized purification techniques are necessary to isolate pure this compound.
Azeotropic Distillation Methodologies
Azeotropic distillation is a primary method used to separate this compound from methanol. This technique involves adding a third component, an entrainer, to the azeotropic mixture to alter the relative volatilities of the original components. The process typically involves heating the crude reaction mixture and collecting the azeotrope that distills over at a temperature lower than the boiling point of pure this compound. google.comyoutube.com For instance, the this compound-methanol azeotrope boils at approximately 54°C. google.comyoutube.com Subsequent distillation steps, sometimes after specific treatments, are required to break the azeotrope and obtain a higher purity product. google.com
Extraction and Extractive Rectification Processes
Extraction and extractive rectification are crucial for achieving high-purity this compound. In extractive rectification, a solvent is introduced to the distillation column to selectively alter the volatility of the components. google.comgoogle.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a mixture of the two have been used effectively. google.com The process involves feeding the azeotropic mixture and the extraction agent into a distillation column. google.comgoogle.com The higher-purity this compound is then collected from the top of the column, while the solvent and methanol are separated in a subsequent step. google.comgoogle.com This method has been reported to yield this compound with a purity of up to 98% or higher. google.comgoogle.com Sulfuric acid has also been employed to extract methanol from the azeotrope, although this may not achieve purities above 96%. google.comsciencemadness.org
Table 1: Solvents Used in Extractive Rectification of this compound
| Solvent | Reported Purity of this compound | Reference |
| N,N-dimethylformamide (DMF) | >99% | google.com |
| Dimethyl sulfoxide (DMSO) | >99% | google.com |
| Mixed DMF and DMSO | >99% | google.com |
| Sulfuric Acid | ~96% | google.com |
| N,N-dimethylacetamide | 98.5% | patsnap.com |
Salt-Mediated Separation Strategies
The addition of certain salts, a process known as salting out, is another effective strategy for breaking the this compound-methanol azeotrope. google.com This method relies on the principle that the salt will dissolve preferentially in the methanol phase, increasing its boiling point and allowing the this compound to be separated by distillation. google.comgoogle.com Various anhydrous metal salts that are highly soluble in methanol but substantially insoluble in this compound have been utilized. google.com
Lithium chloride (LiCl) and calcium chloride (CaCl₂) are commonly used for this purpose. google.comresearchgate.netdergipark.org.tr When added to the azeotrope, these salts cause the mixture to separate into two layers: an upper layer rich in this compound and a lower layer consisting of the salt dissolved in methanol. sciencemadness.orgresearchgate.net The this compound layer can then be decanted and further purified. google.com Studies have shown that using LiCl can result in a higher yield and purity of this compound compared to CaCl₂. dergipark.org.tr The salting-out method offers a simple and environmentally friendly process for obtaining high-purity this compound. google.com
Table 2: Salts Used in the Separation of this compound-Methanol Azeotrope
| Salt | Method | Outcome | Reference |
| Lithium Chloride (LiCl) | Salting out | Separates azeotrope into two layers, with the top layer being this compound. | sciencemadness.orggoogle.comresearchgate.net |
| Calcium Chloride (CaCl₂) | Salting out / Dehydrating agent | Used to separate the azeotrope and as a dehydrating agent during synthesis. | google.comgoogle.comresearchgate.netdergipark.org.tr |
| Sodium Chloride (NaCl) | Salting out | Mentioned as a salt used for separation. | google.com |
| Calcium Nitrate (Ca(NO₃)₂) | Salting out | Mentioned as a salt used for separation. | google.com |
| Aluminum Chloride (AlCl₃) | Salting out | Mentioned as a salt used for separation. | google.com |
| Magnesium Chloride (MgCl₂) | Salting out | Mentioned as a salt used for separation. | google.com |
| Zinc Chloride (ZnCl₂) | Salting out | Mentioned as a salt used for separation. | google.com |
Reaction Mechanisms and Chemical Transformations Involving Trimethyl Borate
Lewis Acidity and Electrophilic Properties of the Boron Center
Trimethylene borate (B1201080), an organoboron compound, is characterized by a boron atom at its core. This boron atom possesses an empty p-orbital, which makes it electron-deficient and thus a Lewis acid. wikipedia.orgatamankimya.com This inherent Lewis acidity allows it to act as an electrophile, readily accepting electron pairs from Lewis bases. wikipedia.orgatamankimya.com The structure of trimethylene borate is a cyclic ester formed from boric acid and 1,3-propanediol.
The electrophilic nature of the boron center is fundamental to the reactivity of this compound. It can form adducts with Lewis bases, such as amines. wikipedia.org This interaction leads to a change in the geometry around the boron atom from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized). researchgate.net The strength of this Lewis acidity can be quantified using methods like the Gutmann-Beckett method, which assigns trimethyl borate an acceptor number (AN) of 23. wikipedia.orgatamankimya.comsmolecule.com This value indicates a weak Lewis acid. wikipedia.orgatamankimya.com The formation of these Lewis acid-base complexes is a key step in many of the reactions where this compound is employed. researchgate.net
| Property | Description | Reference |
| Lewis Acidity | Acts as a Lewis acid due to the electron-deficient boron center. | wikipedia.orgatamankimya.com |
| Electrophilicity | The boron atom is electrophilic and accepts electrons from nucleophiles. | wikipedia.orgatamankimya.com |
| Hybridization Change | Boron hybridization changes from sp² to sp³ upon adduct formation. | researchgate.net |
| Acceptor Number (AN) | 23 (for trimethyl borate), indicating weak Lewis acidity. | wikipedia.orgatamankimya.comsmolecule.com |
Reductive Transformation Pathways
This compound is involved in various reductive transformations, often in conjunction with a hydride source like borane-trimethylamine complex (BTM) or sodium borohydride. mdpi.comnih.govnih.gov Its role is typically to activate the substrate towards reduction.
A significant application of this compound chemistry is the regioselective cleavage of cyclic acetals, which is particularly important in carbohydrate chemistry. mdpi.comresearchgate.net For instance, 4,6-O-benzylidene acetals of hexopyranosides can be regioselectively reduced. mdpi.comresearchgate.net The combination of a borane (B79455) source like borane-trimethylamine (BTM) and a Lewis acid such as aluminum chloride allows for controlled ring-opening to furnish either 4-O-benzyl ethers with a free 6-OH group or 6-O-benzyl ethers with a free 4-OH group, depending on the solvent used. researchgate.net Using toluene (B28343) as a solvent typically yields 4-O-benzyl ethers, while tetrahydrofuran (B95107) as a solvent leads to the formation of 6-O-benzyl ethers. researchgate.net This regioselectivity provides a powerful tool for the strategic protection and deprotection of hydroxyl groups in complex carbohydrate synthesis. nih.gov
| Reagent System | Substrate Example | Solvent | Major Product | Reference |
| Borane trimethylamine-aluminium chloride | 4,6-O-benzylidene acetals of hexopyranosides | Toluene | 4-O-benzyl ethers | researchgate.net |
| Borane trimethylamine-aluminium chloride | 4,6-O-benzylidene acetals of hexopyranosides | Tetrahydrofuran | 6-O-benzyl ethers | researchgate.net |
This compound can facilitate the reduction of carbonyl compounds like aldehydes and ketones. mdpi.comnih.govresearchgate.net While not a direct reducing agent itself, it can be used in systems with a hydride donor. For example, the borane-trimethylamine complex (BTM) is an effective reagent for the reduction of carbonyl groups. mdpi.comnih.govresearchgate.net The Lewis acidic boron center can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydride attack. cdnsciencepub.commsu.edu This can allow for selective reductions. For instance, in the presence of silica (B1680970) gel impregnated with a Lewis acid like FeCl₃, a steroidal dione (B5365651) can be selectively reduced at the C-3 carbonyl group. mdpi.com
The reduction of carbon-nitrogen double bonds (C=N) is another area where borane complexes find utility. mdpi.comnih.govresearchgate.net Compounds such as oximes, hydrazones, and azines can be reduced to their corresponding nitrogen-containing compounds. mdpi.comnih.govresearchgate.net The mechanism often involves the activation of the C=N bond by an acidic species, which facilitates the attack of a hydride. mdpi.com This method is part of the broader field of imine hydrogenation. wikipedia.org The reaction can be catalyzed by transition metals or proceed through metal-free pathways. wikipedia.orgnih.gov
This compound, in the form of its stable adduct with trimethylamine (B31210) (BTM), can be used for the reduction of nitroarenes to anilines. mdpi.comnih.govresearchgate.net This transformation is significant in industrial chemistry for the synthesis of anilines. lboro.ac.uk The reduction can be carried out in an open vessel, with the borane-trimethylamine complex acting as a hydrogen-transfer reagent, often activated by a palladium catalyst. mdpi.comresearchgate.net Kinetic studies have shown that the reduction of the nitro group can be faster than the liberation of hydrogen gas. mdpi.com This method is tolerant of various functional groups, working for both electron-donating and electron-withdrawing substituents on the aromatic ring. researchgate.net
| Reactant | Product | Catalyst | Key Features | Reference |
| Nitroarenes | Anilines | Palladium | Open vessel reduction, tolerant of various functional groups. | mdpi.comresearchgate.net |
The trityl (triphenylmethyl) group is a bulky protecting group for amines. Its removal can be achieved through reductive means. The borane-trimethylamine complex (BTM) can be used for the deprotection of N-tritylamines, particularly for sensitive substrates like N-tritylaziridines. nih.gov The reaction is believed to proceed through the trapping of the trityl cation by a hydride from the borane complex. nih.gov This offers a method for detritylation under conditions that may be milder than conventional acidic methods. organic-chemistry.org
Based on a thorough review of scientific literature, it appears there is a discrepancy between the specified chemical compound, This compound , and the requested reaction mechanisms in the provided outline. The chemical transformations listed, such as reductive methylation using CO2, specific reductions, N-acylations/alkylations, and dearomatizations, are extensively characteristic of a different compound: Trimethylamine borane (Me₃N·BH₃).
No credible scientific sources were found that attribute the outlined chemical reactions to this compound. Generating an article on this compound based on the provided structure would be scientifically inaccurate.
The reactions detailed in the outline are well-documented for Trimethylamine borane, a versatile and stable amine-borane complex used widely in organic synthesis. For reference, a brief overview of how Trimethylamine borane is involved in these reactions is provided below.
Reaction Mechanisms and Chemical Transformations Involving Trimethylamine Borane
Reductive Methylation and Carbon Dioxide Utilization
Trimethylamine borane (BTM) has emerged as a key reagent in the utilization of carbon dioxide (CO₂) as a C1 feedstock for methylation reactions.
Reduction of CO₂ to Formate (B1220265) and Related Intermediates Early studies reported the reduction of CO₂ to formate using BTM, particularly when activated by a Lewis acid. mdpi.com Mechanistic studies suggest that the reaction can proceed through a formatoborohydride intermediate. mdpi.com When reactions are conducted without a substrate that can be methylated, methyl borate is often observed as a major product, indicating a six-electron reduction of CO₂. mdpi.com
Selective Monomethylation of Nitriles via CO₂ Incorporation A notable application of BTM is the highly selective monomethylation of 2-arylacetonitriles using CO₂ as the methyl source. mdpi.comchemrxiv.org In this process, a base like potassium tert-butoxide (tBuOK) deprotonates the nitrile, which then reacts in a CO₂ atmosphere with BTM. mdpi.com The use of ¹³CO₂ confirms that the incorporated methyl group originates from the carbon dioxide. mdpi.com The reaction mechanism involves the activation of CO₂ by a base and its subsequent six-electron reduction by BTM. mdpi.comchemrxiv.org
Methylation of Amines with CO₂ Trimethylamine borane is also an efficient reducing agent for the selective methylation of amines using CO₂ under metal-free conditions. organic-chemistry.orgsci-hub.seorganic-chemistry.org The process can be catalyzed by organocatalysts, such as 6-amino-2-picoline, which form a frustrated Lewis pair with BTM to activate CO₂. mdpi.com This methodology allows for the methylation of a wide range of secondary amines, including N-alkyl and N-aryl anilines, with good yields. mdpi.com Depending on the reaction conditions and catalysts, formylation of primary and secondary amines can also be achieved. organic-chemistry.orgsci-hub.se
Reduction of Carboxylic Acids to Esters
While carboxylic acids are generally inert to Trimethylamine borane at room temperature, they can be reduced to esters under reflux conditions in a solvent like xylene. mdpi.com The reaction is suitable for both aliphatic and aromatic acids, affording moderate to good yields. mdpi.com A plausible mechanism involves two competing pathways: the reduction of the carboxylic acid to the corresponding alcohol and the formation of a triacyloxyborane complex, a known acylating agent. The subsequent reaction between these two intermediates leads to the formation of the ester. mdpi.com
N-Acylation and N-Alkylation of Amines from Carboxylic Acids
The reaction of carboxylic acids with BTM can be directed towards the N-acylation or N-alkylation of amines by adjusting the stoichiometry of the reagents. mdpi.com
N-Acylation: When a primary or secondary amine is added to a mixture of a carboxylic acid and BTM (e.g., in a 1:3:1 molar ratio of amine:acid:BTM), the corresponding amide is formed. This is believed to proceed through the formation of an acylating triacyloxyborane complex. mdpi.com
N-Alkylation: Changing the molar ratio (e.g., to 2:2:1 for amine:acid:BTM) favors the formation of a tertiary amine. This pathway likely involves the reduction of the carboxylic acid to an aldehyde equivalent (a boryl acetal), followed by the reductive amination of the amine. mdpi.comresearchgate.net
Dearomatization of N-Heterocycles (e.g., Indoles, Quinoxalines)
Trimethylamine borane is used in the transfer hydrogenation of aromatic N-heterocycles. mdpi.com The activation of the heterocycle with an acid, such as trifluoroacetic acid (TFA), generates an iminium ion substructure which is then readily reduced by BTM. mdpi.com This method has been successfully applied to the reduction of indoles to indolines and quinoxalines to tetrahydroquinoxalines, often proceeding with high efficiency in aqueous solutions. mdpi.com
Due to the fundamental discrepancy between the subject "this compound" and the provided outline, the requested article cannot be generated with scientific accuracy.
Selective Monomethylation of Nitriles via CO2 Incorporation
N-Acylation and N-Alkylation of Amines from Carboxylic Acids
Reaction Mechanisms and Chemical Transformations Involving this compound
Borate esters, including compounds structurally similar to this compound, are recognized as effective promoters and catalysts for the direct formation of amide bonds from carboxylic acids and amines. researchgate.netresearchgate.net This transformation is significant as it often circumvents the need for pre-activating the carboxylic acid, representing a more atom-economical approach compared to traditional methods. researchgate.netsci-hub.st
The mechanism of borate-mediated amidation is thought to proceed through the formation of an activated acylating species. sci-hub.st In a process involving trimethyl borate, a closely related compound, a plausible reaction pathway involves the creation of an active α-hydroxy ester intermediate. nih.gov For borate-catalyzed systems in general, it is proposed that the reaction initiates with the formation of acyloxyborate or boronate species, which essentially function as mixed anhydrides. sci-hub.st Specifically, triacyloxyborane intermediates, formed from the reaction between a carboxylic acid and a borane agent, are found to be sufficiently activated to facilitate amidation. researchgate.net While detailed mechanistic studies specifically isolating intermediates for this compound are not extensively reported, the general mechanism for borate esters suggests that this compound would react with a carboxylic acid to form an activated borate ester complex. This intermediate then readily undergoes nucleophilic attack by an amine to yield the final amide product. This approach has proven selective, avoiding reactions with other functional groups like α-hydroxyls and preserving stereochemistry. nih.gov
A highly efficient application of this compound is in the synthesis of alkaneboronic acids and their esters through a redistribution reaction with trialkylboranes. acs.org Trialkylboranes, which are readily formed from olefins via hydroboration, undergo a facile and nearly quantitative redistribution with this compound at 120°C, a reaction catalyzed by small amounts of diborane (B8814927). acs.orgresearchgate.net This method provides a convenient and general route to transform olefins into the corresponding alkaneboronic esters. researchgate.netacs.org The resulting cyclic trimethylene esters of alkaneboronic acids are stable and can be easily isolated by distillation. acs.org Subsequent hydrolysis of these esters with water readily yields the pure alkaneboronic acids. acs.org This process is advantageous over other methods that may require higher temperatures, which could lead to isomerization of the organoborane. acs.org
Table 1: Synthesis of Trimethylene Alkaneboronates via Redistribution This table presents the yields of various trimethylene alkaneboronate esters synthesized from the redistribution reaction of the corresponding trialkylborane with this compound.
| Alkyl Group | Yield (%) | Boiling Point (°C/mm Hg) |
| n-Butyl | 93 | 63-64/10 |
| Isobutyl | 90 | 59-60/10 |
| sec-Butyl | 89 | 60-61/10 |
| Cyclopentyl | 88 | 75-76/10 |
| Cyclohexyl | 92 | 96-97/10 |
| exo-Norbornyl | 86 | 90-91/1.5 |
Data sourced from Brown, S. K., & Gupta, S. K. (1970). acs.org
This compound is gaining attention as a functional electrolyte additive in high-energy lithium-ion batteries, particularly for stabilizing interfaces at high voltages. acs.org The performance and lifespan of such batteries are often limited by undesirable side reactions at the electrode-electrolyte interface, leading to electrolyte decomposition and structural degradation of the electrodes. acs.orgnih.gov
As an electrolyte additive, this compound (TMEB) can be preferentially decomposed during the battery's cycling process. acs.org This decomposition participates in the formation of a protective film on the surfaces of both the anode and the cathode. acs.org This layer, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interface (CEI) on the cathode, is crucial for enhancing electrochemical performance. acs.org Research on similar compounds like trimethyl borate (TMB) shows that the resulting borate-containing SEI layer is effective at protecting high-nickel-ratio ternary cathodes. nih.gov The film formed from the decomposition of additives like lithium 4-benzonitrile trimethyl borate (LBTB) can mitigate the dissolution of transition metals, which improves the cycling stability of cathodes at high voltages. researchgate.net The use of 0.5 wt% TMEB in an electrolyte has been shown to significantly improve the cycling stability of NCM523 cells at a high charging cutoff voltage of 4.5 V, achieving a capacity retention of 90.9% after 200 cycles. acs.org
This compound exerts a dual influence on battery performance. acs.org Beyond its role in film formation, it can also modulate the lithium-ion solvation sheath by displacing carbonate solvent molecules from it. acs.org This action helps to suppress the decomposition of the main electrolyte. acs.org Furthermore, research on trimethyl borate has shown that the borate-containing SEI formed from its decomposition facilitates the transport of lithium ions (Li+), leading to a more uniform deposition of lithium on the anode. nih.govresearchgate.net This homogenization of Li-ion flux is a key factor in suppressing the growth of lithium dendrites—needle-like structures that can cause short circuits and battery failure. nih.govnih.gov However, it is also noted that trimethyl borate can act as an anion receptor, which may provoke the decomposition of the LiPF6 salt, leading to the formation of excess lithium fluoride (B91410) (LiF) in the SEI. nih.govresearchgate.net While LiF is a desirable SEI component, its excessive formation must be managed. nih.gov The borate-based artificial SEI has been shown to enable stable cycling, inhibiting dendrite growth and improving the rate performance and lifespan of lithium metal anodes. nih.gov
Catalytic Applications and Mechanistic Insights of Trimethyl Borate
Polymerization Catalysis
Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., Trimethylene Carbonate, L-Lactide, ε-Caprolactone)
The ring-opening polymerization (ROP) of cyclic esters like trimethylene carbonate (TMC), L-lactide (LLA), and ε-caprolactone (CL) is a primary method for producing biodegradable and biocompatible aliphatic polyesters and polycarbonates. While a vast number of catalytic systems have been developed for this purpose, including metal-based catalysts and organocatalysts, direct and extensive research detailing the use of simple trimethyl borate (B1201080) as a primary catalyst for these specific monomers is not prominently featured in the reviewed literature.
The ROP of these monomers is typically achieved through various mechanisms, often initiated by metal alkoxides or activated by Lewis acids. For instance:
Trimethylene Carbonate (TMC) polymerization has been effectively catalyzed by organocatalysts like phosphazene superbases and trimethyl glycine. mdpi.comresearchgate.netacs.org These systems can provide excellent control over the polymer's molecular weight and structure. acs.org
L-Lactide (LLA) polymerization to produce poly(lactic acid) (PLA) is commonly catalyzed by complexes of non-toxic metals such as zinc, potassium, and tin. researchgate.netmdpi.com The choice of catalyst significantly impacts the stereochemistry and properties of the resulting PLA. researchgate.netingentaconnect.com
ε-Caprolactone (CL) is polymerized using a wide array of catalysts, including aluminum, ruthenium, and zinc complexes. researchgate.netsemanticscholar.org Metal-free catalysis, for example using tris(pentafluorophenyl)borane (B72294), has also been shown to be effective for the controlled ROP of ε-caprolactone. rsc.org DFT studies on zirconocene (B1252598)/borate systems for CL polymerization indicate an active chain-end mechanism. rsc.orgnih.gov
While trimethyl borate itself is not cited as a mainstream catalyst for these ROP reactions, the broader family of borane (B79455) and borate compounds, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), demonstrates the potential of boron-based Lewis acids to activate cyclic monomers for polymerization. rsc.org
Strategies for Controlled Block Copolymerization
Controlled block copolymerization allows for the synthesis of materials with distinct segments, combining the properties of different polymers into a single macromolecule. This is often achieved through sequential monomer addition in a living polymerization system.
While the reviewed literature provides examples of block copolymer synthesis, such as soft-hard blocks of 3,4-polyisoprene and syndiotactic-1,2-polybutadiene using iron-based catalysts mdpi.com or boron-containing polyesters via ROP of anhydrides and epoxides acs.org, there is a lack of specific studies detailing the use of trimethyl borate as a catalyst or mediator in these controlled block copolymerization strategies. The successful synthesis of block copolymers like PCL-b-PVL and PCL-b-PTMC has been demonstrated using systems like B(C₆F₅)₃, highlighting the utility of boron-based catalysts in creating complex polymer architectures. rsc.org
Olefin Polymerization and Copolymerization as a Cocatalyst or Activator System
In contrast to ROP, the role of borate compounds as cocatalysts or activators for metallocene-catalyzed olefin polymerization is well-established and extensively studied. While methylaluminoxane (B55162) (MAO) has been a dominant cocatalyst, boron-based activators, particularly perfluorinated arylboranes and borates, are recognized as highly effective alternatives. tcichemicals.commdpi.comresearchgate.net These systems generate cationic, highly active "single-site" catalysts capable of producing polyolefins with narrow molecular weight distributions and controlled microstructures. cmu.edu
The activation of a metallocene precatalyst, typically a dialkyl or dihalide complex like Cp₂ZrCl₂, by a borate activator generally proceeds through a two-step mechanism:
Alkylation: The metallocene dihalide is first alkylated by an aluminum alkyl scavenger (e.g., triisobutylaluminium, TIBA).
Abstraction: The borate compound, often a trityl salt like [Ph₃C][B(C₆F₅)₄] or an ammonium (B1175870) salt like [HMe₂N(C₆H₅)][B(C₆F₅)₄], abstracts an alkyl group from the metallocene, generating a highly electrophilic, 14-electron cationic metallocene active species [L₂MR]⁺. cmu.eduresearchgate.net
The resulting active catalyst is an ion pair, where the cationic metal center is stabilized by the weakly coordinating borate anion. cmu.eduresearchgate.net This activation transforms the stable precatalyst into a species capable of coordinating and inserting olefin monomers. cmu.edu Computational studies show that this ion-pair formation is a highly exergonic process. x-mol.netacs.org
The choice of cocatalyst system has a profound impact on the performance of the metallocene catalyst.
Catalyst Activity: Borate activators can lead to catalytic activities comparable to or even exceeding those achieved with large excesses of MAO. rsc.org The activity is influenced by the specific combination of the metallocene, the borate activator, and the alkylaluminum scavenger. For instance, studies on hafnocene catalysts show that productivity is highly dependent on the cocatalyst, with borate/TIBA systems often outperforming MAO. rsc.org
Selectivity and Polymer Microstructure: The nature of the borate counteranion and the associated ion-pairing dynamics can influence polymer properties. In the oligomerization of 1-octene, activation with borate salts resulted in a single Schulz-Flory molecular weight distribution, whereas MAO activation produced a bimodal distribution, suggesting the formation of multiple active species with MAO. nih.gov In propylene (B89431) polymerization, the cocatalyst can affect the molecular weight and, to a lesser extent, the stereoregularity of the resulting polypropylene (B1209903). rsc.orgnih.gov
The table below summarizes the effect of different cocatalysts on the polymerization of propylene with a Hf-C₂-Met catalyst.
| Cocatalyst System | Productivity (kgPP mmolCat⁻¹ h⁻¹) | Mn ( kg/mol ) | Mw/Mn |
| MAO/BHT | 0.9 | 165 | 2.9 |
| TTB/TIBAL | 1.6 | 215 | 2.1 |
| AlHAl | 5.5 | 224 | 2.0 |
| Data derived from studies on Hf-catalyzed propene polymerization. rsc.org TTB = trityl borate; TIBAL = tri-iso-butylaluminium. |
The stability and lifetime of the active catalyst are critical for industrial processes. The components of the activator system can sometimes participate in reactions that lead to catalyst deactivation. Research on chromium-based ethylene (B1197577) oligomerization catalysts has identified cocatalyst-induced degradation pathways. acs.orgresearchgate.net For example, the reaction between the activator [CPh₃][B(C₆F₅)₄] and the scavenger ⁱBu₃Al can lead to catalyst deactivation. mdpi.com Understanding these pathways is crucial for designing more robust catalytic systems.
The borate anion, while termed "non-coordinating," plays a critical role in the catalytic cycle. researchgate.net It remains in the vicinity of the cationic metal center, forming a contact ion pair or a solvent-separated ion pair. The nature of this interaction influences catalyst performance. researchgate.netresearchgate.net
Activation and Propagation: The counteranion must be weakly coordinating enough to be displaced by the incoming olefin monomer. acs.orgresearchgate.net Computational studies on zirconocene and hafnocene systems show that the initial active species is an inner-sphere ion pair with a metal-fluorine interaction, which is subsequently displaced by the monomer. x-mol.netacs.org
Stabilization and Kinetics: The structure of the borate anion affects the stability of the cationic species and the energy barriers for monomer insertion. rsc.orgnih.gov For example, computational analysis indicates that different borate anions ([B(C₆F₅)₄]⁻ vs. [B(C₁₀F₇)₄]⁻) lead to different transition state energies for monomer insertion, which helps to explain observed differences in catalyst performance. x-mol.netacs.org The counteranion has a significant effect on the propagation rate, with its presence capable of lowering activation barriers. nih.gov
Polymer Science and Materials Chemistry Research with Trimethyl Borate
Polymer Additives and Crosslinking Agents
Trimethylene borate (B1201080) is being investigated as a polymer additive and crosslinking agent to improve the thermomechanical properties of various polymers. Crosslinking is a process that forms bonds between polymer chains, creating a more rigid and stable network structure. Borate additives, in general, are known for their ability to crosslink polymers containing hydroxyl groups, such as poly(vinyl acetate). rsc.orgnih.gov The effectiveness of this crosslinking can be influenced by factors like pH, with alkaline conditions often favoring the formation of a more crosslinked network. rsc.orgresearchgate.net
Surface Functionalization of Polymeric Substrates
The surface properties of polymeric materials can be tailored for specific applications through various modification techniques. Trimethylene borate has been utilized in plasma polymerization to functionalize the surfaces of polymeric substrates, thereby altering their surface characteristics.
Plasma Polymerization Techniques (e.g., on Biaxially Oriented Polypropylene (B1209903) Films)
One notable application is the surface functionalization of biaxially oriented polypropylene (BOPP) films using plasma polymerization with a trimethyl borate (a related borate ester) monomer and nitrogen gas mixture. researchgate.netscirp.org In this process, a radiofrequency plasma is used to polymerize the monomer onto the BOPP film surface. researchgate.netscirp.orgscirp.org This technique can enhance properties such as flame retardancy and hydrophilicity. researchgate.netscirp.org For instance, the limiting oxygen index (LOI), a measure of flame retardancy, of BOPP films was significantly increased after plasma treatment. researchgate.netresearchgate.net
The process parameters, such as plasma power and treatment time, play a crucial role in the final properties of the modified film. researchgate.netresearchgate.net Research has shown that plasma modification can lead to the deposition of a thin polymer coating on the substrate. researchgate.netyok.gov.tr
Characterization of Plasma Polymer Coatings (e.g., FTIR, AFM)
The resulting plasma polymer coatings are characterized using various analytical techniques to understand their chemical composition and surface morphology.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the plasma-polymerized coating. researchgate.net In studies involving trimethyl borate, FTIR spectra have confirmed the presence of functional groups such as -OH, B-CH3, B-O, and BH2 on the surface of the treated BOPP films. researchgate.netresearchgate.net The intensities of the absorption bands corresponding to these functional groups can vary with the plasma discharge power. researchgate.net
Atomic Force Microscopy (AFM): AFM is used to examine the surface topography and roughness of the modified films. researchgate.netscirp.org Studies have shown that plasma treatment can alter the surface roughness of BOPP films. For example, the highest surface roughness was observed on a BOPP sample treated at 40 W for 30 minutes. researchgate.netscirp.org AFM imaging provides valuable insights into how different plasma conditions affect the morphology of the deposited coating. yok.gov.tr
Table 1: Effects of Trimethyl Borate Plasma Treatment on BOPP Films
| Treatment Condition | Limiting Oxygen Index (LOI) (v/v O2%) | Water Contact Angle (°) | Surface Roughness (nm) |
|---|---|---|---|
| Untreated | 18.4 researchgate.netresearchgate.net | 109.6 researchgate.netscirp.org | - |
| 55 W, 30 min | 24.2 researchgate.netresearchgate.net | 68.2 (lowest value) researchgate.netscirp.org | - |
| 40 W, 30 min | - | - | 9.78 researchgate.netscirp.org |
Development of Boron-Containing Polymeric Materials
The incorporation of boron into polymer structures can impart unique properties, leading to the development of advanced materials. This compound serves as a precursor or modifying agent in the synthesis of such polymers.
Synthesis of Boron-Modified Polymeric Cellulose (B213188) Products
Cellulosic materials can be chemically modified with boron compounds to enhance their properties. mdpi.com The ester bonds formed between trivalent boron compounds and the hydroxyl groups of cellulose are susceptible to hydrolysis, which has limited their application in environments exposed to moisture. mdpi.com
Research has focused on using four-coordinated boron compounds to create more hydrolytically stable bonds with cellulose. mdpi.com In one approach, cellulose is treated with boric acid, followed by modification with aminoalcohols. mdpi.com This process aims to form more stable ester linkages. The modification of cellulose with boric acid has been shown to increase the number of hydroxyl groups on the substrate surface and can also affect the crystallinity of the cellulose. mdpi.com
The synthesis of boron-modified polymeric cellulose products demonstrates a promising route to new materials with improved durability. The presence of boron and nitrogen in the modified cellulose, even after extensive washing, suggests the formation of stable chemical bonds. mdpi.com
Nanomaterial Fabrication and Engineering
This compound serves as a valuable precursor and reagent in the fabrication of advanced nanomaterials. Its chemical properties facilitate its use in processes designed to create materials with specialized functionalities, such as radiation shielding and high-performance nanotubes.
Preparation of Bismuth-Containing Nanofiber Fabrics
This compound is identified as a critical reagent in the manufacturing of nanofiber fabrics that contain bismuth. ascensusspecialties.com These advanced textiles are being developed with the goal of providing protection to military and civilian personnel from the harmful effects of radiation. The role of this compound is crucial in the process that yields a new type of fabric designed not only to limit exposure to radiation sources but also to aid in decontamination. ascensusspecialties.com
The synthesis of bismuth-based nanoparticles and nanocomposites can be achieved through various methods, including sol-gel and hydrothermal processes. rsc.orgajer.org While the specific details of the reaction mechanism involving this compound in the fabrication of these specialized nanofiber fabrics are proprietary, the general approach to creating such materials often involves electrospinning. nih.govresearchgate.net This technique allows for the production of continuous nanofibers from a polymer solution, which can be embedded with other materials. mdpi.comresearchgate.net In this context, a polymer solution would be mixed with a bismuth precursor and this compound, and then electrospun to create the functionalized fabric. The resulting material integrates the radiation-shielding properties of bismuth into a flexible and wearable textile form.
Synthesis of Boron Nitride Nanotubes via Chemical Vapor Deposition
This compound is utilized as a boron source in the synthesis of boron nitride nanotubes (BNNTs) through the chemical vapor deposition (CVD) method. mdpi.com BNNTs are structurally analogous to carbon nanotubes but possess distinct properties, such as high thermal and chemical stability, which make them suitable for a range of high-tech applications.
In a typical CVD process for BNNT synthesis, this compound and a nitrogen source, such as nitrogen gas, are introduced into a reaction chamber at elevated temperatures. mdpi.com The precursor molecules decompose, and the resulting boron and nitrogen atoms deposit onto a substrate, ideally in the presence of a catalyst, to form the nanotube structures. The selection of this compound as the boron precursor is advantageous due to its volatility and handling characteristics compared to other boron sources.
Thin Film Deposition Technologies
The application of this compound extends to the creation of thin films, which are essential components in electronics, optics, and protective coatings. Its utility as a precursor in deposition techniques like Electron Beam-Induced Deposition highlights its role in advanced materials manufacturing.
Electron Beam-Induced Deposition (EBID) of Boron Oxide Films
Boron oxide films have been successfully fabricated using this compound as a precursor in a large-area Electron Beam-Induced Deposition (EBID) system. ascensusspecialties.com This technique offers a method for depositing materials at rates that are comparable to more conventional methods like laser-induced chemical vapor deposition. ascensusspecialties.com EBID is an athermal deposition process, which is a significant advantage as it avoids the high temperatures that can cause stress, cracking, and delamination in films and are incompatible with many substrate materials. ascensusspecialties.com The process involves the electron-induced dissociation of this compound molecules that have been adsorbed onto a surface. ascensusspecialties.com
Correlation between Deposition Rate, Stoichiometry, and Substrate Temperature
Research into the EBID of boron oxide films from this compound has revealed a critical relationship between the substrate temperature and both the deposition rate and the stoichiometry of the resulting film. ascensusspecialties.com It was found that to obtain high-purity boron oxide material, a substrate temperature of approximately 270 °C is optimal. ascensusspecialties.com This finding underscores the importance of precise temperature control during the EBID process to achieve the desired material properties.
The table below summarizes the effect of substrate temperature on the deposition of boron oxide films from this compound via EBID.
| Substrate Temperature (°C) | Film Purity | Deposition Rate |
| ~270 | High-purity Boron Oxide | Comparable to conventional techniques |
Table created based on findings from a study on the deposition of boron-based material via EBID. ascensusspecialties.com
Influence of Ligand Chemistry in EBID Processes
Investigations into the deposition mechanisms of this compound in EBID have shown that the chemistry of the ligands does not always accurately predict the reaction pathways leading to material deposition. ascensusspecialties.com When comparing the deposition of this compound, an alkoxide-based molecule, to another common precursor like tetraethyl orthosilicate, it was discovered that the expected similarities in reaction pathways based on their ligand structures did not hold true. ascensusspecialties.com This insight is significant for the broader field of materials science as it indicates that precursor chemistry alone is not a definitive predictor of the outcomes in EBID processes. This knowledge is crucial for the optimization of precursor selection for other material systems and for the development of more accurate predictive models for deposition processes. ascensusspecialties.com
Advanced Materials for Energy Storage Applications
Trimethyl borate (TMB) has been identified as a significant compound in the research and development of advanced materials for energy storage, particularly as a functional electrolyte additive in high-voltage lithium-ion batteries (LIBs). atamanchemicals.comamericanelements.com Its primary role is to enhance the stability of the interface between the cathode and the electrolyte, which is a critical challenge in the development of high-energy-density batteries. americanelements.comacs.org
Research has demonstrated that TMB acts as a film-forming additive. americanelements.com It preferentially oxidizes on the cathode surface at a lower potential compared to standard carbonate-based electrolyte solvents. americanelements.comacs.org This process forms a stable and compact protective layer, often referred to as a cathode electrolyte interphase (CEI). americanelements.comacs.org This TMB-derived CEI is crucial as it physically separates the highly reactive cathode surface from the bulk electrolyte, thereby suppressing the continuous decomposition of the electrolyte at high operating voltages. americanelements.comacs.org This protective mechanism mitigates the structural degradation of the cathode material and reduces the formation of undesirable byproducts. acs.org
The application of trimethyl borate has shown significant improvements in the electrochemical performance of various cathode materials. For instance, in LiCoO₂ cells charged to a high voltage of 4.5 V, the addition of 2.0 wt% TMB to the electrolyte increased the capacity retention from 64% to 81% after 100 cycles. acs.org Similarly, studies on NCM333/Li batteries reported a substantial increase in capacity retention from 48% to 89% after 200 cycles with the inclusion of TMB. researchgate.net This enhancement is attributed to the formation of a borate-rich, resilient interphase. researchgate.net
Beyond improving cycling stability, TMB also contributes to better rate capability. In one study, the discharge-specific capacity of an NCM333-based battery at a high rate of 6C increased from 78 mAh g⁻¹ to 102 mAh g⁻¹ with a TMB additive. researchgate.net Furthermore, boron-containing compounds like TMB can act as anion receptors, scavenging harmful species such as hydrogen fluoride (B91410) (HF) that may form in LiPF₆-based electrolytes. unist.ac.kr This scavenging action helps to prevent the dissolution of transition metals from the cathode, further preserving the battery's structural integrity and performance. unist.ac.kr
Comparative studies have also been conducted to understand the effects of different borate esters. For example, trimethyl borate (TMB) and triethyl borate (TEB) were compared as additives for high-voltage Lithium nickel manganese oxide (LNMO) cathodes. epa.gov It was found that a 2% TMB addition improved the capacity retention of the LNMO cathode from 23.4% to 85.3% after 600 cycles, demonstrating its effectiveness in creating a dense, protective surface film. epa.gov Researchers are also exploring the synergistic effects of TMB with other additives like fluoroethylene carbonate (FEC) to further enhance the stability and performance of high-voltage cathode materials. acs.org
The collective findings from various studies underscore the potential of trimethyl borate as a key component in designing advanced electrolytes for next-generation lithium-ion batteries. acs.org
Performance Improvement with Trimethyl Borate (TMB) Additive
| Cathode Material | TMB Concentration | Metric | Performance (Without TMB) | Performance (With TMB) | Cycles | Source(s) |
| LiCoO₂ | 2.0 wt% | Capacity Retention | 64% | 81% | 100 | acs.org |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM333) | Not Specified | Capacity Retention | 48% | 89% | 200 | researchgate.net |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM333) | Not Specified | Discharge Capacity @ 6C | 78 mAh g⁻¹ | 102 mAh g⁻¹ | - | researchgate.net |
| LiNi₀.₅Mn₁.₅O₄ (LNMO) | 2.0 wt% | Capacity Retention | 23.4% | 85.3% | 600 | epa.gov |
| Layered Lithium-Rich Oxide (LLO) | 2.0 wt% | Capacity Retention | 17.9% (after 250 cycles) | 84.5% (after 300 cycles) | 250/300 | researchgate.net |
Computational and Theoretical Chemistry of Trimethyl Borate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to establishing the energetic and structural properties of molecules like trimethyl borate (B1201080). These methods allow for the accurate determination of key parameters that are often difficult or impossible to measure experimentally.
The standard enthalpy of formation is a critical thermodynamic parameter. High-level quantum chemical methods are employed to calculate this value with high accuracy, often rivaling or exceeding that of experimental measurements. rsc.org For organoboron compounds, composite methods such as W1X-1 have been used to compute reliable standard gas-phase enthalpies of formation (ΔfH°298K), entropies (S°298K), and heat capacities (Cp). rsc.org These calculations involve determining the total atomization energy of a molecule and combining it with the known enthalpies of formation of the constituent atoms in the gas phase. rsc.org
A comprehensive computational study on 116 organoboron compounds provided a benchmark for their thermochemical properties. rsc.orgjyu.fi Such studies are invaluable for correcting or validating existing experimental data and for developing predictive models like group additivity methods. jyu.fi While a specific value for trimethyl borate is not detailed in the provided search results, the methodology applied to boric acid derivatives is directly applicable. rsc.org The proton affinity of trimethyl borate has been experimentally determined to be 197 ± 3 kcal mol⁻¹, which allowed for the calculation of the heat of formation for its protonated form, CH₃O(H)B(OCH₃)₂⁺, as -46.3 ± 3.0 kcal mol⁻¹. researchgate.net
Table 1: Computational Methods for Thermochemical Properties This table is interactive.
| Method | Property Calculated | Application Context | Reference |
|---|---|---|---|
| W1X-1 | ΔfH°298K, S°298K, Cp | High-accuracy thermochemistry for a large set of organoboron compounds. | rsc.org |
| Isodesmic Reactions (DFT) | Gas-phase heat of formation (ΔfH°298,g) | Calculating values for energetic compounds by using balanced reactions to cancel errors. | researchgate.net |
Quantum-chemical (QC) studies are essential for determining the three-dimensional structure and vibrational properties of trimethyl borate (trimethoxyborane). researchgate.net Investigations have utilized Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller–Plesset perturbation theory (MP2) to analyze its molecular structure and force field. researchgate.net
These studies confirm that trimethyl borate belongs to the C₃h point group. researchgate.net A notable finding is that the calculated configuration of the methyl groups is sensitive to the basis set used in the computations. researchgate.net Furthermore, force fields calculated at the MP2 level have been shown to be superior to those from B3LYP for estimating certain interaction force constants. researchgate.net By combining these QC force fields with new experimental infrared and Raman spectra, assignments of fundamental vibrational bands can be significantly improved. researchgate.net
Table 2: Computational Models for Structural and Force Field Analysis of Trimethyl Borate This table is interactive.
| Computational Model | Focus of Investigation | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP) | Molecular structure and force field | Used for structural optimization and vibrational analysis. | researchgate.net |
Prediction of Enthalpies and Energies of Formation
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for mapping the complex reaction pathways of borate compounds. It allows for the identification of intermediates and transition states, providing detailed mechanistic insights into fragmentation, solvent effects, and catalytic cycles.
While specific studies on the fragmentation of trimethyl borate were not highlighted, the mechanistic pathways for related compounds offer a clear template for how such reactions are modeled. For example, the decarbonylation of trimethylamine-boranecarboxylate has been studied computationally using high-level methods (CCSD(T)//M06-2X). Current time information in Edmonton, CA. This study proposed a mechanism that begins with an internal substitution (SNi) reaction, which is followed by a rapid chelotropic fragmentation to release carbon monoxide. Current time information in Edmonton, CA. Such computational approaches are instrumental in identifying plausible reaction pathways, calculating the energy barriers for each step, and understanding the kinetics of fragmentation. Current time information in Edmonton, CA.
Solvents can dramatically alter reaction rates and even change mechanisms. acs.org Computational chemistry models these effects in two primary ways: through implicit solvent models, which represent the solvent as a polarizable continuum (PCM), or through explicit solvent models, where individual solvent molecules are included in the calculation. Current time information in Edmonton, CA.acs.orgmdpi.com
The study of trimethylamine-boranecarboxylate fragmentation provides an excellent example of analyzing solvent effects. Current time information in Edmonton, CA. Using a PCM for water, researchers found that aqueous solvation slows the initial SNi reaction by strongly solvating the polar reactant. Current time information in Edmonton, CA. Conversely, the subsequent chelotropic decarbonylation is accelerated in water because the polar transition state is stabilized more than the reactant. Current time information in Edmonton, CA. Including explicit water molecules in the calculations further refined this understanding by analyzing the energetics of hydrogen-bonded complexes. Current time information in Edmonton, CA.
Table 3: Calculated Solvent Effects on Decarbonylation Pathway of a Model Borate System This table is interactive.
| Reaction Step | Phase | Activation Barrier (kcal/mol) | Effect of Aqueous Solvation | Reference |
|---|---|---|---|---|
| SNi | Gas | Lower | Inhibited (Barrier Increases) | Current time information in Edmonton, CA. |
Boron compounds, including borate esters, are known to mediate direct amidation reactions between carboxylic acids and amines. jyu.fimycollegevcampus.com Computational modeling has been crucial in deciphering the underlying mechanism. jyu.fi An early proposal suggested that an acyloxyboron intermediate was the key reactive species, a hypothesis that computational studies found to be energetically plausible. jyu.fi
More specific to trimethyl borate, a DFT model for the reaction between acetic acid and trimethyl borate (B(OMe)₃) in acetonitrile (B52724) has been investigated. rupp.edu.kh The proposed mechanism involves the formation of a hydrogen-bonded complex between the reactants, which then proceeds through a transition state to form an acyloxyboron species and methanol (B129727). rupp.edu.kh The relative energies of these species provide insight into the reaction's feasibility and kinetics.
Table 4: DFT-Calculated Relative Energies for Trimethyl Borate-Mediated Amidation This table is interactive.
| Species | Description | Relative Gibbs Free Energy (Grel(MeCN)/kJmol⁻¹) | Reference |
|---|---|---|---|
| Complex | Hydrogen-bonded acetic acid + B(OMe)₃ | Data not available in snippet | rupp.edu.kh |
| Transition State | Transition state for acyloxyboron formation | Data not available in snippet | rupp.edu.kh |
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Trimethyl borate (Trimethoxyborane) | B(OCH₃)₃ |
| Trimethylamine-boranecarboxylate | (CH₃)₃N-BH₂COO⁻ |
| Carboxyborane anion | BH₂COO⁻ |
| Acetic acid | CH₃COOH |
| Methanol | CH₃OH |
| Carbon monoxide | CO |
Computational Studies on Borate-Fluorine Bond Cleavage
The cleavage of the boron-fluorine (B-F) bond in borate compounds is a critical step in various chemical transformations, including catalyst activation and materials science. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms governing this process.
Theoretical investigations have explored the B-F σ-bond activation in fluoroborates through reactions with electron-rich transition metal complexes. acs.orgnih.gov Studies involving iridium(I) and palladium(0) complexes have revealed that B-F bond activation can proceed via an SN2-type pathway. acs.orgnih.govresearchgate.net This mechanism, distinct from the more commonly accepted fluoride (B91410) (F⁻) abstraction, is characterized by the nucleophilic attack of the metal center on the boron atom, leading to the cleavage of the B-F bond. acs.orgnih.gov DFT calculations suggest that the high feasibility of this SN2 pathway is attributable to a relatively low deformation energy in the transition state. acs.orgnih.gov
Furthermore, computational models have shown that the presence of a countercation, such as Cesium (Cs⁺), can play a significant role in the B-F bond cleavage process. The countercation can effectively stabilize the transition state and the resulting products by acting as a fluoride ion acceptor. acs.orgnih.gov
The intrinsic strength of the B-F bond in different borate structures has also been a subject of theoretical inquiry. Studies on closo-borate anions ([BnHn−1F]²⁻ where n = 6, 10, 12) have systematically calculated the bond dissociation energies (BDEs) for both homolytic and heterolytic cleavage. mdpi.com These calculations, employing high-level methods like DLPNO-CCSDT/CBS, indicate that the homolytic BDEs for B-F bonds are significantly greater than those for corresponding B-H bonds. mdpi.com The specific geometry and size of the borate cluster influence these energy values. For instance, the equatorial isomer of the ten-vertex cluster, [B₁₀H₉F]²⁻eq, exhibits the lowest homolytic BDE for the B-F bond among the studied clusters. mdpi.com
Key Findings on B-F Bond Cleavage Mechanisms
| System Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Fluoroborate + Iridium(I)/Palladium(0) complexes | Density Functional Theory (DFT) | B-F σ-bond activation occurs through an SN2-type pathway, not just F- abstraction. | acs.org, nih.gov, researchgate.net |
| Fluoroborate + Transition Metal Complex with Cs+ | Density Functional Theory (DFT) | The Cs+ countercation stabilizes the transition state and product by acting as a F– acceptor. | acs.org, nih.gov |
| closo-Borate Anions ([BnHn−1F]2−) | DLPNO-CCSDT/CBS // wB97X-D3/TZVPP | Homolytic B-F bond dissociation energies are higher than B-H bonds and vary with cluster size and isomerism. | mdpi.com |
Polymerization Catalysis Modeling
In metallocene-catalyzed olefin polymerization, the non-coordinating or weakly coordinating anion, often a borate, plays a crucial role that extends beyond simple charge balancing. The performance of these catalyst systems is highly dependent on the nature of the counteranion. x-mol.netacs.org Computational studies have been instrumental in quantifying the subtle effects of different borate anions on the polymerization mechanism. x-mol.netacs.orgdntb.gov.ua
DFT calculations have been used to compare the influence of borate anions such as [B(C₆F₅)₄]⁻ and the more sterically demanding [B(C₁₀F₇)₄]⁻ on ethylene (B1197577) polymerization catalyzed by zirconocene (B1252598) and hafnocene complexes. x-mol.netacs.org These studies model the key steps of the catalytic cycle: initiation, propagation, and termination. The results indicate that the active cationic catalyst initially forms an inner-sphere ion pair with the borate anion, involving a direct, albeit weak, interaction between the metal center (e.g., Zr) and a fluorine atom of the anion (M---F). x-mol.netacs.orgacs.org This interaction is weak enough to be displaced by an incoming olefin monomer. x-mol.netacs.org
The structure of the borate anion directly impacts the energetics of the polymerization steps. For example, the formation of transition states for monomer insertion is energetically higher for the [B(C₆F₅)₄]⁻ anion compared to its larger counterpart. x-mol.net The formation of the initial ion-pair complex is a highly exergonic process, with calculated free energies around -25 kcal/mol. x-mol.netacs.org These computational insights help to explain the experimentally observed differences in catalyst performance based on the choice of borate counterion. x-mol.netacs.org
Computed Effects of Borate Counterions in Ethylene Polymerization
| Catalyst System | Borate Anions Compared | Computational Finding | Reference |
|---|---|---|---|
| (SBI)MCl2 (M=Zr, Hf) | [B(C6F5)4]− vs. [B(C10F7)4]− | Formation of an inner-sphere ion pair with M---F bonding is observed. The energy of the monomer insertion transition state is higher for [B(C6F5)4]−. | x-mol.net, acs.org |
| Metallocene Catalysts | General Borate Anions | The formation of the initial ion-pair complex is highly exergonic (approx. -25 kcal/mol). | x-mol.net, acs.org |
The ligand framework of a metallocene catalyst is a primary determinant of its activity and selectivity in olefin polymerization. Theoretical studies provide a molecular-level understanding of how modifications to the ligand structure influence polymerization kinetics when paired with borate activators. acs.orgmdpi.com
Systematic computational studies have been performed on various metallocenes, such as those with simple cyclopentadienyl (B1206354) (Cp) ligands versus more complex and bulky indenyl-based ligands. acs.org These investigations analyze the entire reaction pathway, including anion displacement, chain propagation, and chain termination. DFT calculations show that bulky and electron-rich ligands, compared to simpler Cp ligands, exhibit higher energy barriers for the initial displacement of the borate anion. acs.org However, these same ligands lead to a relative stabilization of the resulting π-complex formed with the olefin monomer. acs.org
Furthermore, the ligand structure significantly affects monomer uptake and chain termination pathways. For instance, certain indenyl-based ligands can enable more feasible propylene (B89431) incorporation and can suppress chain termination reactions relative to simpler Cp₂ZrMe₂ systems. acs.org In some cases, the borate counterion is shown to have a relatively minor influence on the kinetics after the initial catalyst activation step, highlighting the primacy of the ligand structure in controlling the ongoing polymerization. acs.org The formation of undesirable catalyst-inhibiting complexes, such as those with dimethylaniline, can also be modeled. acs.org These studies reveal that smaller Cp ligands can inadvertently promote attractive interactions with such inhibitors, while bulkier ligands create repulsive forces that disfavor their formation, providing clear principles for catalyst design. acs.org
The activation process typically involves the conversion of a neutral precatalyst like Cp₂ZrMe₂ into a cationic species, [Cp₂ZrMe]⁺, through interaction with a borate activator. nih.gov DFT studies model this as a two-step process: (1) formation of a contact ion pair (CIP) and (2) dissociation of this pair into a solvent-separated ion pair (SSIP) or the free active cation. nih.gov Calculations consistently show that the initial formation of the contact ion pair is an exothermic and exergonic process. acs.org
The stability and structure of the ion pair are dictated by both steric and electronic effects of the catalyst's ligands and the borate anion. acs.orgresearchgate.net For example, studies on zirconocene-catalyzed ring-opening polymerization show that the Gibbs energies of ion-pair formation correlate with the positive charge at the metal center and the steric congestion of the catalyst. acs.orgresearchgate.net Models incorporating solvent effects often indicate that solvent-separated ion pairs represent the preferred activation pathway. acs.orgresearchgate.net Noncovalent interaction (NCI) analysis further refines this picture by visualizing the weak, yet crucial, interactions at the contact points between the cationic catalyst and the borate anion. acs.orgacs.org
Thermodynamic Data for Zirconocene Catalyst Activation
| Process | Catalyst System | Computational Method | Key Thermodynamic Finding | Reference |
|---|---|---|---|---|
| Ion-Pair Formation | Zirconocene/Hafnocene + Borate | DFT | Formation of the ion-pair complex is highly exergonic (ΔG ≈ -25 kcal/mol). | x-mol.net, acs.org |
| Ion-Pair Formation & Separation | Zirconocene Precatalysts + Boron Cocatalysts | DFT with SMD solvent model | Gibbs energies of formation correlate with metal center charge and steric bulk. Solvent-separated ion pairs are the preferred activation pathway. | acs.org, researchgate.net, acs.org |
Theoretical Investigation of Ligand Structure Effects on Polymerization Kinetics
Spectroscopic Property Prediction
The accurate prediction of NMR chemical shifts is vital for the structural elucidation of newly synthesized compounds, including complex organoboron species. Computational methods, combining DFT with machine learning (ML), have emerged as powerful tools for achieving high accuracy in these predictions. mdpi.comnih.govosti.gov
For ¹H and ¹³C NMR spectra, DFT calculations using the gauge-independent atomic orbital (GIAO) method are standard. osti.govmdpi.com However, the accuracy of these predictions is highly sensitive to the choice of density functional, basis set, and solvent model. mdpi.com Benchmark studies on extensive datasets have identified optimal combinations, such as the WP04 functional for ¹H shifts and ωB97X-D for ¹³C shifts, often paired with a polarizable continuum model (PCM) for solvation. mdpi.com With such optimized protocols, root-mean-square deviations (RMSD) between predicted and experimental shifts can be as low as 0.07 ppm for ¹H and 0.5 ppm for ¹³C. mdpi.com
More recently, machine learning has been integrated with DFT to further enhance predictive accuracy. mdpi.comosti.gov These DFT+ML models are trained on large, high-quality experimental NMR databases. mdpi.comnih.gov By learning from the systematic errors of DFT calculations and incorporating detailed information about the chemical environment, these models significantly reduce prediction errors. osti.gov For example, a DFT+ML approach can lower the RMSD for ¹³C chemical shifts to ~2.1 ppm from ~5.5 ppm for a simple DFT calculation. osti.gov Deep learning algorithms have achieved mean absolute errors of less than 0.10 ppm for ¹H chemical shifts in various solvents. mdpi.comnih.gov For boron-containing compounds specifically, ML models have also been developed for predicting ¹¹B NMR chemical shifts with significantly higher accuracy and speed compared to traditional DFT/GIAO calculations. rsc.org
Evaluation and Optimization of Density Functional Theory (DFT) Functional–Basis Set Combinations
The accurate theoretical prediction of molecular properties, such as geometry and spectroscopic parameters, for borate esters like trimethylene borate is highly dependent on the chosen computational methodology. Density Functional Theory (DFT) stands as a cornerstone for these investigations due to its balance of accuracy and computational cost. However, the vast array of available exchange-correlation functionals and basis sets necessitates a careful evaluation to identify the most suitable combinations for this class of compounds.
Benchmark studies on organoboron compounds, particularly for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, provide critical guidance. For instance, research evaluating functionals for calculating ¹¹B NMR chemical shifts has shown that multiple methods can yield reasonably good performance when results are scaled. nih.gov Functionals such as the hybrid functional mPW1PW91 and the range-separated hybrid ωB97X-D have been recommended for their accuracy in predicting spectroscopic properties of organoboron compounds. researchgate.netrsc.org
The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and its variations with diffuse functions (e.g., 6-31+G(d)), are commonly used for geometry optimizations. rsc.org For higher accuracy, especially for spectroscopic properties, correlation-consistent basis sets like Dunning's cc-pVTZ or augmented versions (aug-cc-pVDZ) are often employed. researchgate.net Studies on boronic esters have demonstrated that combinations like ωB97X-D/aug-cc-pVDZ provide a good balance of accuracy and efficiency. rsc.org For geometry optimizations, combinations such as B3LYP-D3/6-311G(d,p) have been shown to provide reliable structures for subsequent property calculations. mdpi.com
The following table summarizes the performance of selected DFT functional and basis set combinations that have been benchmarked for properties relevant to borate esters and related organic molecules.
| Functional/Basis Set Combination | Target Property | Typical Performance (Mean Absolute Error) | Reference Context |
|---|---|---|---|
| ωB97X-D / def2-SVP | ¹³C NMR Chemical Shifts | ~0.5 - 2.9 ppm (RMSD) | General organic molecules mdpi.com |
| mPW1PW91 / 6-311+G(2d,p) | ¹¹B NMR Chemical Shifts | ~3.4 ppm (RMSD, with scaling) | Organoboron compounds nih.govacs.org |
| PBE0 / pcS-n | ¹H & ¹³C NMR Chemical Shifts | Good accuracy for natural products | Complex organic molecules mdpi.com |
| M06-2X / cc-pVTZ | Reaction Barrier Energies | < 2 kcal/mol (MUD) | Zr-mediated reactions (relevant for catalysis) researchgate.net |
| B3LYP / 6-31++G(d,p) | Molecular Geometry | High correlation with XRD data | Phenolic compounds and esters mdpi.com |
| ωB97X-D / 6-31+G(d) | Geometries & Reaction Energies | Good for mechanistic studies | Boronic ester exchange reactions rsc.org |
Role of Implicit Solvation Models in Spectroscopic Predictions
Spectroscopic measurements are typically conducted in solution, and the interaction between the solute (this compound) and the solvent can significantly influence the results. Implicit solvation models are computational methods that account for the bulk electrostatic effects of the solvent without explicitly modeling individual solvent molecules, thus offering a computationally efficient way to simulate solution-phase properties.
The most common implicit solvation models include the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, CPCM) and the Solvation Model based on Density (SMD). nih.govacs.org These models create a cavity in a continuous dielectric medium that represents the solvent, and the solute's charge distribution polarizes this medium, which in turn creates a reaction field that perturbs the solute's electronic structure.
For spectroscopic predictions, particularly NMR chemical shifts, the inclusion of an implicit solvent model is often crucial for achieving agreement with experimental data. nrel.govnih.gov Studies on borate esters have shown that including solvation during both the geometry optimization and the subsequent magnetic shielding constant calculation significantly improves the accuracy of predicted ¹³C and ¹H chemical shifts, reducing errors to within 1.50 ppm for ¹³C and 0.12 ppm for ¹H on average for some systems. nrel.govnih.gov
While both CPCM and SMD models have been shown to perform similarly well for predicting ¹¹B NMR shifts, some studies suggest that optimizing the geometry in the gas phase and then performing the NMR calculation with the solvent model provides a good balance between accuracy and computational cost. nih.govacs.org However, for systems with strong solute-solvent interactions or flexible conformations, including solvation during the optimization step is paramount. nrel.govnih.gov The choice of solvent in the model should, of course, match the experimental conditions to ensure a meaningful comparison.
Electronic Structure Analysis and Bonding Characterization
The electronic structure and bonding in this compound are central to its chemical properties. The molecule features a central boron atom bonded to three oxygen atoms, which are part of two six-membered 1,3,2-dioxaborinane rings linked by a propylene bridge. The boron center in such borate esters is characteristically trigonal planar, with sp² hybridization. lodz.pl This leaves a vacant p-orbital perpendicular to the molecular plane, making the boron atom a Lewis acid.
A Natural Bond Orbital (NBO) analysis provides a powerful framework for quantifying the bonding characteristics. uni-muenchen.de This method transforms the calculated wavefunction into a localized representation corresponding to the familiar Lewis structure of lone pairs and bonds. uni-muenchen.defaccts.de For this compound, NBO analysis reveals key donor-acceptor interactions that stabilize the molecule. The most significant of these are the delocalizations of electron density from the lone pair (LP) orbitals of the oxygen atoms into the empty p-orbital (the non-Lewis "antibond") of the boron atom. researchgate.netwisc.edu This LP(O) → p(B) interaction imparts partial double-bond character to the B-O bonds and reduces the Lewis acidity of the boron center.
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides further insight. In borate esters, the HOMO is typically localized on the oxygen lone pairs, while the LUMO is centered on the vacant p-orbital of the boron atom. researchgate.net The energy gap between these frontier orbitals is a key indicator of the molecule's kinetic stability and reactivity.
The table below summarizes hypothetical but representative data from a DFT and NBO analysis for a this compound system, illustrating key electronic and bonding parameters.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| B-O Bond Length | Distance between Boron and Oxygen atoms. | ~1.37 Å |
| O-B-O Bond Angle | Angle between adjacent oxygen atoms around the boron center. | ~120° |
| Natural Atomic Charge (B) | NPA charge on the Boron atom. | +1.5 to +1.7 |e| |
| Natural Atomic Charge (O) | NPA charge on the Oxygen atoms bonded to Boron. | -0.7 to -0.9 |e| |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +0.5 eV |
| E(2) for LP(O) → p(B) | Second-order perturbation energy for oxygen lone pair to boron p-orbital delocalization. | 20-30 kcal/mol |
Advanced Analytical Characterization Techniques in Trimethyl Borate Research
Spectroscopic Methods
Spectroscopy is a cornerstone in the characterization of trimethylene borate (B1201080), providing fundamental insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Multinuclear NMR)
Multinuclear NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of borate esters like trimethylene borate. researchgate.net By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹¹B, researchers can map out the connectivity and chemical environment of atoms within the molecule.
¹H and ¹³C NMR: These standard NMR techniques are used to identify the organic framework of the molecule. For this compound, which is formed from 1,3-propanediol, these spectra would confirm the presence and connectivity of the three-carbon propylene (B89431) chain. While specific spectral data for this compound is proprietary, data for the closely related trimethyl borate illustrates the principle. nih.gov In trimethyl borate, a singlet in the ¹H NMR spectrum corresponds to the nine equivalent methoxy (B1213986) protons, while a single peak in the ¹³C NMR spectrum represents the three equivalent methoxy carbons. rsc.org
¹¹B NMR: This is a particularly crucial technique in borate ester research. Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, ~80% natural abundance) and ¹⁰B (spin I = 3, ~20% natural abundance), with ¹¹B being the most commonly studied. The chemical shift of ¹¹B is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu For this compound, the boron atom is tricoordinate, existing in a planar B(OR)₃ environment. This typically results in a characteristic chemical shift in the ¹¹B NMR spectrum. sdsu.edu For instance, the ¹¹B NMR spectrum of trimethyl borate shows a distinct peak at approximately 18.5 ppm. rsc.org ¹¹B NMR can also be used to study hydrolysis, as the formation of boric acid from this compound would be observable in the spectra. nih.gov
Table 1: Illustrative NMR Data for Trimethyl Borate in CDCl₃ Note: This data is for trimethyl borate and serves to illustrate the application of NMR to borate esters. Specific shifts for this compound may vary.
| Nucleus | Instrument Frequency | Chemical Shift (δ) | Multiplicity | Assignment | Reference |
| ¹H | 400 MHz | 3.52 ppm | Singlet | OCH₃ | rsc.org |
| ¹³C | 100 MHz | 51.17 ppm | - | OCH₃ | rsc.org |
| ¹¹B | 160.5 MHz | 18.49 ppm | - | B(OCH₃)₃ | rsc.org |
Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. researchgate.net These methods are valuable for confirming the structural integrity of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides a unique fingerprint based on its molecular vibrations. The National Institute of Standards and Technology (NIST) has compiled a gas-phase IR spectrum for this compound. nist.gov Key absorption bands in the IR spectrum of borate esters include strong B-O stretching vibrations, typically observed in the 1300-1400 cm⁻¹ region. researchgate.net Other significant peaks correspond to C-O, C-H, and C-C stretching and bending modes from the propanediol (B1597323) backbone. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the successful esterification of boric acid and 1,3-propanediol.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to symmetric vibrations and B-O-B ring structures, making it a useful tool for analyzing the cyclic nature of borate compounds. researchgate.net Spectral data for this compound is available in compound databases. nih.gov
Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry, GC-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with extremely high accuracy, which allows for the calculation of its elemental formula. This is critical for confirming the identity of a newly synthesized compound or verifying the composition of a sample. For this compound (C₉H₁₈B₂O₆), HRMS would provide a precise mass measurement consistent with its chemical formula. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. analytice.com A sample containing this compound is first vaporized and separated from other volatile components on a GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The NIST Chemistry WebBook contains the electron ionization mass spectrum for this compound. nist.govnist.gov Analysis of the fragmentation pattern helps to confirm the structure, and the technique as a whole is invaluable for identifying impurities. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₈B₂O₆ | nist.govnist.gov |
| Molecular Weight | 243.86 g/mol | nist.govnist.gov |
| Top Peak (m/z) | 142 | nih.gov |
| 2nd Highest Peak (m/z) | 41 | nih.gov |
| 3rd Highest Peak (m/z) | 115 | nih.gov |
Plasma-Source Spectrometric Methods (e.g., Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES))
Unlike the previously mentioned spectroscopic methods that provide structural information, plasma-source techniques are used for highly sensitive elemental analysis. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust method for determining the total boron content in a sample. researchgate.nethoriba.com
In this technique, the sample containing this compound is introduced into a high-temperature argon plasma, which decomposes the compound and excites the boron atoms. The excited atoms then relax, emitting light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the sample. nih.gov ICP-OES is valued for its simplicity, sensitivity, and ability to perform multielement analysis. researchgate.net However, analysts must be mindful of potential memory effects, where boron can adhere to instrument surfaces and affect subsequent measurements, as well as other matrix interferences. horiba.comdergipark.org.tr The method is crucial for quality control, ensuring that the boron concentration in a product or formulation is within the desired range. inventum.de
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound and quantifying any impurities.
Gas Chromatography (GC) for Purity, Content, and Impurity Analysis
Gas Chromatography (GC) is a premier technique for analyzing the purity of volatile compounds like this compound. atamanchemicals.com The method separates components of a mixture based on their boiling points and interactions with a stationary phase inside a long column. libretexts.org
In the analysis of this compound, a sample is injected into the GC, where it is vaporized. A carrier gas, such as helium or nitrogen, sweeps the sample onto the analytical column. libretexts.org Components separate as they travel through the column, with the most volatile or least interactive compounds eluting first. A detector at the end of the column generates a signal for each component, resulting in a chromatogram where each peak corresponds to a different substance.
GC is widely used to determine the assay or purity of borate esters. For example, a purity of over 99% for trimethyl borate can be confirmed by GC analysis. google.comsigmaaldrich.com The technique is effective at detecting and quantifying common impurities, such as residual methanol (B129727) or other alcohols from the synthesis process. chromforum.org When coupled with a mass spectrometer (GC-MS), it provides definitive identification of these separated impurities. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) for Reaction Intermediate Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing reaction mixtures, but its application to borate esters like this compound requires special consideration due to their susceptibility to hydrolysis. The interaction with water, silanols on silica-based columns, or mobile phase modifiers can lead to on-column degradation, complicating the analysis of reaction intermediates. americanpharmaceuticalreview.comtandfonline.com
A primary challenge in the reversed-phase HPLC (RP-HPLC) analysis of borate esters is their hydrolysis to the corresponding boronic acids. tandfonline.comresearchgate.netresearchgate.net This reaction is often catalyzed by the analytical conditions themselves. tandfonline.com Several strategies have been developed to mitigate this issue and achieve accurate analysis. The stability of borate esters is highly dependent on pH. americanpharmaceuticalreview.com In some cases, using a high-pH mobile phase (e.g., pH 12) can stabilize the ester enough for RP-HPLC analysis. americanpharmaceuticalreview.com However, this approach can present a secondary problem: the poor retention of the resulting hydrophilic boronic acid, which may not be compatible with the high pH necessary to stabilize the ester. americanpharmaceuticalreview.com
To address these challenges, specific analytical conditions are optimized. Key factors include the choice of stationary phase, mobile phase composition, and temperature. americanpharmaceuticalreview.comtandfonline.com Using columns with low silanol (B1196071) activity, such as the Waters XTerra MS C18, has been shown to minimize on-column hydrolysis. americanpharmaceuticalreview.comtandfonline.comresearchgate.net Additionally, preparing samples in aprotic solvents like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) instead of aqueous solutions can prevent hydrolysis before injection. tandfonline.comresearchgate.net For highly reactive borate esters, fast liquid chromatography methods with short analysis times can also reduce the extent of on-column degradation. tandfonline.com
Table 1: General HPLC Parameters for Borate Ester Analysis This table is interactive. Users can sort and filter the data.
| Parameter | Condition/Value | Rationale/Reference |
|---|---|---|
| Stationary Phase | Low-silanol activity C18 column (e.g., Waters XTerra MS C18) | Minimizes silanol-catalyzed on-column hydrolysis. americanpharmaceuticalreview.comtandfonline.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water gradient | Common for reversed-phase separation. |
| No pH modifier or High pH (e.g., 12.4) | No modifier for esters less prone to hydrolysis researchgate.net; high pH to stabilize highly susceptible esters. americanpharmaceuticalreview.comnih.gov | |
| Sample Diluent | Aprotic solvents (e.g., 100% Acetonitrile, THF) | Prevents hydrolysis of the ester prior to injection. tandfonline.comresearchgate.net |
| Column Temperature | Controlled (e.g., 15-35 °C) | Temperature can influence the rate of hydrolysis, though its effect may be minor compared to the stationary phase. tandfonline.com |
| Detection | UV (e.g., 210-220 nm) | Standard detection method for compounds with a chromophore. tandfonline.comtandfonline.com |
| Flow Rate | 1.0 - 1.2 mL/min | Typical flow rates for analytical HPLC. tandfonline.com |
| Analysis Time | Fast gradient (< 5 minutes) | Minimizes column residence time to reduce on-column degradation. tandfonline.com |
Diffraction and Imaging Techniques
Diffraction and imaging techniques are indispensable for elucidating the structural and morphological properties of this compound and related materials from the atomic to the microscopic scale.
X-ray Diffraction (XRD) (Single Crystal and Powder Diffraction)
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline materials. researchgate.net While a specific single-crystal XRD study for this compound was not found, research on its derivatives provides significant insight into the compound's structural chemistry. A study on 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane, which shares the core six-membered ring structure with this compound, successfully determined its molecular structure using single-crystal XRD. scispace.com
The analysis revealed that the compound crystallizes in the P2/n space group. scispace.com The six-membered 1,3,2-dioxaborinane ring was found to adopt a "sofa" conformation, a preferred geometry for this class of compounds that is influenced by the p-π conjugation between the oxygen lone pairs and the unoccupied orbital of the boron atom. scispace.com Such structural determinations are fundamental for understanding intramolecular interactions and conformational preferences. scispace.com Powder XRD is also frequently used to assess the crystalline phases of materials synthesized using borate precursors. acs.org In some syntheses involving trimethyl borate, XRD patterns have shown the presence of an amorphous phase at lower temperatures (e.g., 700°C), with crystallization occurring at higher temperatures. researchgate.net
Table 2: Crystallographic Data for a 1,3,2-Dioxaborinane Derivative This table is interactive. Users can sort and filter the data.
| Parameter | 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane scispace.com |
|---|---|
| Chemical Formula | C4H7BBrNO4 |
| Molecular Weight | 223.83 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 7.8013(11) |
| b (Å) | 12.7122(10) |
| c (Å) | 8.441(2) |
| β (°) | 111.98(3) |
| Volume (ų) | 780.13(11) |
| Z (molecules/cell) | 4 |
| Temperature (K) | 200.2 |
Neutron Powder Diffraction for Structural Determination
Neutron powder diffraction is a technique complementary to XRD, particularly valuable for accurately locating light atoms like hydrogen and for studying magnetic structures. researchgate.netacs.org While specific neutron diffraction studies on this compound are not prominent in the reviewed literature, the technique has been successfully applied to the closely related compound, trimethyl borate. researchgate.net
A combined study using neutron and X-ray powder diffraction determined the crystal structure of trimethyl borate at low temperatures. researchgate.net Neutron diffraction was essential for this analysis, providing precise information about the arrangement of atoms within the crystal lattice. researchgate.net This type of analysis helps in understanding the interactions between molecules, which are governed by the molecular structure, including the trigonal planar geometry around the sp² hybridized boron atom. researchgate.net The application of neutron diffraction to various borate glasses has also been instrumental in characterizing both short- and intermediate-range structural order, revealing details about B-O bond distances and the coordination of boron atoms (BO₃ vs. BO₄ units). yok.gov.tr
Table 3: Crystal Structure Data for Trimethyl Borate via Neutron/X-ray Diffraction This table is interactive. Users can sort and filter the data.
| Parameter | Value researchgate.net |
|---|---|
| Compound | Trimethyl Borate |
| Temperature (K) | 15 (Neutron), 200 (Neutron & X-ray) |
| Crystal System | Hexagonal |
| Space Group | P6₃/m (No. 176) |
| a, b (Å) at 15 K | 6.950(8) |
| c (Å) at 15 K | 6.501(3) |
| Unit Cell Volume (ų) at 15 K | 272.00(1) |
| Z (molecules/cell) | 2 |
Atomic Force Microscopy (AFM) for Surface Morphology and Topography
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to quantify surface topography and morphology at the nanoscale. researchgate.net It is particularly useful for characterizing the surfaces of polymer films and coatings. researchgate.net In research involving this compound, AFM has been employed to investigate the surface topography and morphology of films modified by plasma polymerization. mdpi.com
In a study on improving the flame retardancy of polymeric materials, various borate compounds, including this compound, were used in plasma surface modification. mdpi.com AFM was utilized to examine the resulting changes in the surface topography of the treated films. mdpi.com This type of analysis provides quantitative data on surface roughness, such as the arithmetical mean deviation (Ra) and root mean square deviation (Rq), and qualitative visualization of surface features. utoronto.ca Changes in surface roughness can impact critical properties like adhesion, wettability, and barrier performance. yok.gov.trutoronto.ca For instance, in studies using the related trimethyl borate for plasma coating of polypropylene (B1209903) films, AFM imaging showed that surface roughness increased significantly after treatment, and this change was correlated with altered surface properties like hydrophilicity. utoronto.ca
Electron Microscopy for Microstructural Characterization
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the microstructure of materials at high magnification. metrohm.com These techniques are applied to characterize the morphology, size, and distribution of particles or phases in materials synthesized with or modified by this compound.
In a study focused on the surface modification of polypropylene films, SEM was used to investigate the surface morphology after plasma treatment with compounds including this compound. mdpi.com SEM is well-suited for imaging the surface of bulk samples, often requiring a conductive coating like gold for non-conductive polymer samples. metrohm.com TEM, in contrast, requires very thin samples and is used to analyze internal structures, such as the size and dispersion of nanoparticles within a polymer matrix. researchgate.net For example, TEM has been used to characterize the morphology of nanoparticles formed from the self-assembly of copolymers synthesized from a 2-methyl-2-carboxytrimethylene carbonate monomer, revealing spherical shapes and dense inner structures. nist.govnist.gov
Titrimetric and Elemental Analysis Methods
Titrimetric and elemental analyses are fundamental methods for confirming the purity and elemental composition of a compound. For organoboron compounds like this compound, specific titrimetric procedures are employed to quantify the boron content.
The most common method involves the hydrolysis of the organoboron compound to boric acid. researchgate.net Boric acid itself is a very weak acid and cannot be titrated directly with high accuracy. However, upon the addition of a polyol, such as mannitol, it forms a much stronger monovalent acid complex (mannitoboric acid). This complex can then be accurately titrated with a standard solution of a strong base, like sodium hydroxide. The endpoint of the titration can be determined potentiometrically using a pH meter or with an appropriate indicator. This fixed-pH procedure is a well-established and reliable method for determining the boron content in a wide range of organic and inorganic compounds after decomposition. researchgate.net
Elemental analysis provides the percentage composition of each element in the compound, which is compared against the theoretical values calculated from the chemical formula. The chemical formula for this compound is C₉H₁₈B₂O₆, with a molecular weight of 243.858 g/mol .
Table 4: Theoretical Elemental Composition of this compound This table is interactive. Users can sort and filter the data.
| Element | Symbol | Atomic Weight (g/mol) | Atoms per Molecule | Total Weight (g/mol) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 44.33 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 7.44 |
| Boron | B | 10.81 | 2 | 21.62 | 8.87 |
| Oxygen | O | 15.999 | 6 | 95.994 | 39.36 |
| Total | 243.857 | 100.00 |
Data derived from the chemical formula C₉H₁₈B₂O₆ and standard atomic weights.
Q & A
Q. What are the established synthetic routes for trimethylene borate, and how can purity be validated experimentally?
this compound is typically synthesized via esterification reactions between boric acid and trimethylene glycol. Key steps include controlled dehydration and purification via fractional distillation under inert conditions. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and gas chromatography (GC) to detect residual solvents or byproducts . For aqueous applications, Karl Fischer titration is recommended to quantify trace moisture .
Q. How does this compound interact in borate buffer systems, and what experimental parameters influence its stability?
In borate buffers, this compound acts as a pH stabilizer due to its reversible hydrolysis into boric acid and diols. Stability is pH-dependent: at pH >9.0 (borate pKa = 9.23), it remains intact, while acidic conditions promote hydrolysis. Researchers should use UV-Vis spectroscopy to monitor borate concentration changes and dynamic light scattering (DLS) to assess aggregation in colloidal systems .
Q. What spectroscopic techniques are most effective for characterizing this compound in complex mixtures?
- Raman spectroscopy : Identifies B-O-C vibrational modes (~650–750 cm⁻¹) and distinguishes borate esters from free boric acid .
- ¹¹B NMR : Resolves boron environments (δ ~10–20 ppm for trigonal BO₃ vs. δ ~0–5 ppm for tetrahedral BO₄) to track hydrolysis or coordination changes .
- Mass spectrometry (MS) : High-resolution ESI-MS detects adducts (e.g., [M+Na]⁺) and fragmentation patterns for structural confirmation .
Advanced Research Questions
Q. How do computational models resolve contradictions in this compound’s structural dynamics observed in experimental studies?
Molecular dynamics (MD) simulations using density functional theory (DFT) (e.g., B3LYP/6-31G*) can reconcile discrepancies between NMR and crystallographic data. For example, DFT optimizes trimethylene tether conformations ("Skew U" vs. planar), while MD simulations under solvated conditions reveal flexibility in hydrogen-bonding networks, explaining variable stacking interactions in DNA-borate complexes .
Q. What methodological challenges arise when studying this compound’s role in catalytic C–C bond formation, and how can they be addressed?
Challenges include:
- Transient intermediate detection : Use stopped-flow FTIR or time-resolved X-ray absorption spectroscopy (XAS) to capture borate-ester intermediates during palladium-catalyzed couplings .
- Side-reaction suppression : Pre-activate this compound with Lewis acids (e.g., ZnCl₂) to minimize hydrolysis in protic solvents .
- Kinetic profiling : Apply Michaelis-Menten kinetics to differentiate borate-mediated catalytic cycles from background reactions .
Q. How do contradictory NMR and crystallographic data on trimethylene-borate-modified DNA inform structural biology protocols?
In DNA studies, trimethylene tethers disrupt Watson-Crick pairing but retain B-DNA geometry in solution (per NOE connectivity). To resolve crystallography-NMR mismatches:
- Hybrid restraints : Combine NOE-derived distances with X-ray torsion angles in refinement software (e.g., CNS).
- Solvent modeling : Explicitly include borate buffer ions in MD simulations to account for electrostatic shielding effects .
Data Contradiction Analysis
Q. Why do computational and experimental studies report conflicting activation energies for this compound hydrolysis?
Discrepancies stem from:
- Solvent effects : DFT often assumes gas-phase conditions, whereas experimental ΔG‡ includes solvation entropy. Use polarizable continuum models (PCM) in DFT to improve agreement .
- Isotope effects : Deuteration of trimethylene glycol (D₆ vs. H₆) alters kinetic isotope effects (KIE), necessitating isotopic labeling in tandem MS studies .
Methodological Best Practices
- Reproducibility : Document solvent purity (e.g., toluene anhydrous grade), buffer ionic strength, and temperature control (±0.1°C) to ensure consistency .
- Data reporting : Follow IUPAC guidelines for thermodynamic data (ΔH, ΔS) with error margins ≤5% and provide raw spectral data as supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
